molecular formula C17H13ClO B6612167 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 61661-18-5

2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B6612167
CAS No.: 61661-18-5
M. Wt: 268.7 g/mol
InChI Key: BVMZKGRVXZKTJZ-UVTDQMKNSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one” is not available, similar compounds such as “2-(2-(3-chlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide” and “2-(2-(3-chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide” have been synthesized and studied .

Scientific Research Applications

Synthesis and Characterization

  • Solubility and Thermodynamics: The compound was synthesized and characterized, with a focus on its solubility in various organic solvents like methanol, ethanol, and acetone. Studies revealed that its solubility increases with temperature, and thermodynamic parameters like dissolution enthalpy and Gibbs free energy were calculated, suggesting an endothermic and spontaneous dissolution process (Bhesaniya et al., 2014).

Chemical Synthesis Techniques

  • Novel Synthesis Methods: A novel one-pot synthesis method using a Pd[(C6H5)3P]4/AgOAc catalytic system was described, offering a straightforward procedure for creating derivatives of 3,4-dihydronaphthalen-1(2H)-one under mild conditions (Liu et al., 2012).

Structural Analysis

  • X-Ray Diffraction Studies: The structure of 3,4-dihydronaphthalen-1(2H)-one derivatives was examined, revealing specific conformation and bond angles, providing insights into the compound's molecular structure (Sun et al., 2016).

Catalysis and Chemical Reactions

  • Catalytic Applications: Studies showed that 3,4-dihydronaphthalen-1(2H)-ones could be used in chromium tricarbonyl complexes, and their reactions were analyzed for insights into metal-induced thermal isomerizations (Oprunenko et al., 2007).

Enantioselective Synthesis

  • Asymmetric Molecule Construction: Research focused on the enantioselective synthesis of 1,2-dihydronaphthalenes, crucial in medicinal and synthetic chemistry, via a catalytic asymmetric construction using N-heterocyclic carbene-catalyzed cascade annulation reactions (Perveen et al., 2017).

Advanced Organic Synthesis

  • Hybrid Polyoxaheterocyclic Compounds: A study explored new methods for creating hybrid polyoxaheterocyclic compounds based on the interaction of 2-(4-carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one with methylene active compounds, contributing to the development of novel synthetic pathways (Kanevskaya et al., 2022).

Anticancer Research

  • Bcl-2 Protein Inhibition: New derivatives of 3,4-dihydronaphthalen-1(2H)-one were synthesized and evaluated for their antitumor activities and ability to inhibit the Bcl-2 protein, which is significant in cancer research (Wang et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves the condensation of 3-chlorobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "3-chlorobenzaldehyde", "3,4-dihydronaphthalen-1(2H)-one", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-chlorobenzaldehyde to a solution of 3,4-dihydronaphthalen-1(2H)-one in a suitable solvent", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the condensation reaction", "Stir the reaction mixture at an appropriate temperature and for a suitable duration", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS No.

61661-18-5

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H13ClO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2/b14-10-

InChI Key

BVMZKGRVXZKTJZ-UVTDQMKNSA-N

Isomeric SMILES

C1C/C(=C/C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C31

SMILES

C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

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